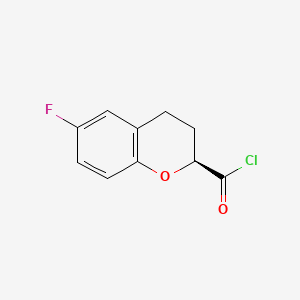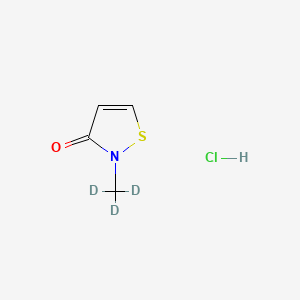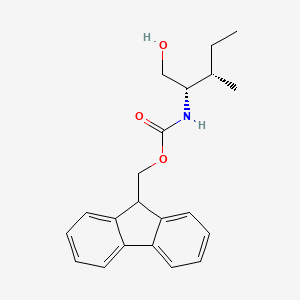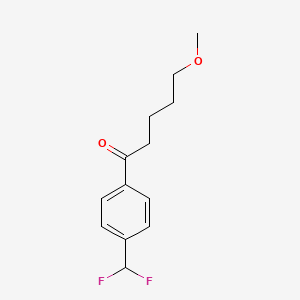
(+/-)-Pronethalol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Pronethalol-d6 is a deuterated form of Pronethalol, a non-selective beta-adrenergic receptor antagonist. The compound is labeled with six deuterium atoms, which makes it useful in various scientific studies, particularly in pharmacokinetics and metabolic research. The deuterium labeling helps in tracing the compound in biological systems due to its distinct mass difference from the non-labeled Pronethalol.
Wissenschaftliche Forschungsanwendungen
(+/-)-Pronethalol-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of Pronethalol in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Pronethalol.
Industry: Applied in the development of beta-blocker drugs and in quality control processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pronethalol-d6 typically involves the incorporation of deuterium atoms into the Pronethalol molecule. One common method is the catalytic hydrogenation of Pronethalol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction conditions often include the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Pronethalol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups on the Pronethalol-d6 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wirkmechanismus
The mechanism of action of (+/-)-Pronethalol-d6 involves its interaction with beta-adrenergic receptors. By binding to these receptors, it inhibits the action of endogenous catecholamines like adrenaline and noradrenaline. This inhibition leads to a decrease in heart rate and blood pressure. The deuterium labeling does not alter the pharmacological activity but aids in tracing the compound in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another non-selective beta-adrenergic receptor antagonist with similar pharmacological effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist, differing in selectivity compared to Pronethalol.
Metoprolol: A selective beta-1 adrenergic receptor antagonist, commonly used in treating cardiovascular conditions.
Uniqueness
(+/-)-Pronethalol-d6 is unique due to its deuterium labeling, which makes it particularly valuable in research applications where tracing and differentiation from non-labeled compounds are essential. This feature sets it apart from other beta-adrenergic receptor antagonists.
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of (+/-)-Pronethalol-d6 can be achieved through a multi-step process involving the introduction of deuterium atoms at specific positions in the molecule. The key steps in the synthesis pathway include the protection of functional groups, selective deuteration of specific positions, and deprotection of the final product.", "Starting Materials": [ "2-naphthol", "2-chloroethanol", "sodium hydroxide", "deuterium oxide", "sodium borohydride", "acetic anhydride", "pyridine", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Protection of 2-naphthol with acetic anhydride and pyridine to form 2-acetoxy-1-naphthol", "Step 2: Deuteration of 2-chloroethanol with deuterium oxide and sodium hydroxide to form 2-chloroethanol-d1", "Step 3: Reaction of 2-chloroethanol-d1 with 2-acetoxy-1-naphthol in the presence of sodium borohydride to form 1-(2-hydroxyethoxy)-2-naphthol-d1", "Step 4: Protection of 1-(2-hydroxyethoxy)-2-naphthol-d1 with acetic anhydride and pyridine to form 1-(2-acetoxyethoxy)-2-naphthol-d1", "Step 5: Deuteration of 1-(2-acetoxyethoxy)-2-naphthol-d1 with deuterium oxide and sodium hydroxide to form 1-(2-acetoxyethoxy)-2-naphthol-d5", "Step 6: Deprotection of 1-(2-acetoxyethoxy)-2-naphthol-d5 with hydrochloric acid and sodium bicarbonate to form (+/-)-Pronethalol-d6", "Step 7: Purification of the final product using ethyl acetate and methanol" ] } | |
CAS-Nummer |
1329805-79-9 |
Molekularformel |
C15H19NO |
Molekulargewicht |
235.36 |
IUPAC-Name |
2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-naphthalen-2-ylethanol |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
HRSANNODOVBCST-WFGJKAKNSA-N |
SMILES |
CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O |
Synonyme |
α-[[(1-Methylethyl)amino]methyl]-2-naphthalenemethanol-d6; (+/-)-1-(2’-Naphthyl)-2-isopropylaminoethanol-d6; Alderlin-d6; Inetol-d6; Naphthylisoproterenol-d6; Nethalide-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)





![1-[3-((1,2,4-15N3)1,2,4-triazol-1-yl)phenyl]-(115N)1,2,4-triazole](/img/structure/B589110.png)
